Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate
Description
Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted at the para position with a carbamoyl group. The carbamoyl moiety is further functionalized with a 1-phenylcyclopentyl group, conferring significant steric bulk and lipophilicity.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C20H21NO3/c1-24-18(22)15-9-11-17(12-10-15)21-19(23)20(13-5-6-14-20)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3,(H,21,23) |
InChI Key |
GLMCQTRBYMGGFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and 1-phenylcyclopentanecarbonyl chloride in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several methyl benzoate derivatives documented in the evidence. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Hypothetical formula based on structural analysis.
Key Differences and Implications
Substituent Effects on Bioactivity
- Agrochemical Derivatives (–5): Metsulfuron-methyl and related triazine/sulfonylurea derivatives rely on heterocyclic groups (e.g., triazine) for herbicide activity. These groups enable hydrogen bonding with plant acetolactate synthase enzymes, disrupting amino acid synthesis . In contrast, the target compound lacks heteroatom-rich substituents, suggesting divergent applications.
- Medicinal Chemistry Analogs (): Piperidine-phenoxyethyl (Prep 14) and nitrophenoxy-aminomethyl () derivatives highlight the importance of substituent flexibility and electronic properties. The rigid 1-phenylcyclopentyl group in the target compound may enhance target selectivity (e.g., kinase inhibition) but reduce aqueous solubility .
Steric and Lipophilic Considerations
- The 1-phenylcyclopentyl group in the target compound introduces greater steric hindrance compared to the bicyclohexyl group in or the phenoxyethyl group in Prep 13. This could influence membrane permeability and metabolic stability .
- Lipophilicity (logP) is likely higher in the target compound than in analogs like Prep 14, which contains a polar piperidine ring. This property may affect pharmacokinetic profiles, such as blood-brain barrier penetration .
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